molecular formula C5H9NO4S B3238068 4-Oxotetrahydropyran-3-sulfonamide CAS No. 1398606-42-2

4-Oxotetrahydropyran-3-sulfonamide

Cat. No. B3238068
M. Wt: 179.2 g/mol
InChI Key: XSDSVLZCUUKKSI-UHFFFAOYSA-N
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Description

“4-Oxotetrahydropyran” is a molecule with the empirical formula C5H8O2 and a molecular weight of 100.12 . It’s also known as “Tetrahydro-4H-pyran-4-one” and is a key component in several chemical reactions .


Synthesis Analysis

The synthesis of “4-Oxotetrahydropyran” or similar compounds often involves the Petrenko-Kritschenko reaction, a classic multicomponent ring-condensation reaction . This reaction typically uses simpler aldehydes like benzaldehyde . In the absence of ammonia or ammonium salts, a 4-oxotetrahydropyran is formed .


Molecular Structure Analysis

The molecular structure of “4-Oxotetrahydropyran” is characterized by a six-membered ring containing one oxygen atom . The molecule has a carbonyl group (C=O) and four carbon atoms forming the rest of the ring .


Chemical Reactions Analysis

Sulfonamides, which “4-Oxotetrahydropyran-3-sulfonamide” would be a part of, exhibit a range of pharmacological activities . They can serve as antimicrobials, diuretics, antidiabetics, and more . The sulfonamide functional group plays a crucial role in these activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Oxotetrahydropyran” and similar compounds can vary widely. For instance, the polymorphic forms of these compounds can have different mechanical, thermal, and physicochemical properties .

Safety And Hazards

While specific safety and hazard information for “4-Oxotetrahydropyran-3-sulfonamide” is not available, it’s important to handle all chemicals with care and follow appropriate safety protocols .

Future Directions

The future directions for “4-Oxotetrahydropyran-3-sulfonamide” and similar compounds could involve further exploration of their potential applications in various fields, such as medicine and agriculture . More research is needed to fully understand their properties and potential uses.

properties

IUPAC Name

4-oxooxane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4S/c6-11(8,9)5-3-10-2-1-4(5)7/h5H,1-3H2,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDSVLZCUUKKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxotetrahydropyran-3-sulfonamide

Synthesis routes and methods

Procedure details

1.3 g of 4-(3,6-dihydro-2H-pyran-4-yl)morpholine were dissolved under argon in 12 ml of THF, the mixture was cooled to −40° C., and then 1.3 g of sulfamoyl chloride were added, followed by 6 ml of diisopropylamine. The cooling was removed and, after the mixture had come to room temperature, it was stirred for another 2 hours. An oil separated out. The THF was decanted off, and the residue was taken up in methanol and filtered through silica gel. The filtrate was concentrated under reduced pressure and the residue, bound to 12 g of Celite, was purified by means of a silica gel column (50 g): solvent A: dichloromethane, B: methanol, gradient: 0 min 2% B, 3 min 2% B, 5 min 5% B, 35 min 10% B, 45 min 10% B; flow rate 20 ml/min; detection: 220 nm, fraction size: 20 ml. After removal of the solvent under reduced pressure, the product was thus obtained with impurities. The residue (1.09 g) was used further without further workup.
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
residue
Quantity
1.09 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxotetrahydropyran-3-sulfonamide
Reactant of Route 2
4-Oxotetrahydropyran-3-sulfonamide
Reactant of Route 3
4-Oxotetrahydropyran-3-sulfonamide
Reactant of Route 4
4-Oxotetrahydropyran-3-sulfonamide
Reactant of Route 5
4-Oxotetrahydropyran-3-sulfonamide
Reactant of Route 6
4-Oxotetrahydropyran-3-sulfonamide

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